16-Glucuronide-estriol

Descripción general

Descripción

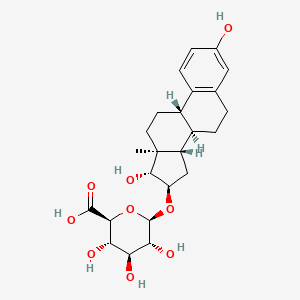

16-Glucuronide-estriol, also known as estriol 16α-β-D-glucosiduronic acid, is a natural, steroidal estrogen and the glucuronic acid conjugate of estriol. It is a significant estrogen metabolite found in high concentrations in the urine of pregnant women. This compound is a prodrug of estriol and has been used in various estrogenic products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 16-Glucuronide-estriol involves the controlled stereospecific alkaline hydrolysis of 2,4,16α-tribromoestrone followed by selective glucuronidation of the hydrolyzed product. The key reactions include:

Bromination: 3-hydroxyestra-1,3,5(10)-trien-17-one is brominated using cupric bromide to yield 2,4,16α-tribromo-3-hydroxyestra-1,3,5(10)-trien-17-one.

Hydrolysis: The tribromo compound is treated with sodium hydroxide in aqueous pyridine under controlled conditions to produce 16α-hydroxy-17-ketone.

Reduction: The ketone is reduced using sodium borohydride in the presence of palladium chloride to form the triol.

Glucuronidation: The triol is glucuronidated using methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate with silver carbonate as a catalyst

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 16-Glucuronide-estriol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert it back to its parent compound, estriol.

Substitution: Substitution reactions can modify the glucuronic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like methyl iodide and silver carbonate are used for substitution reactions.

Major Products:

Oxidation Products: Various oxidized metabolites of estriol.

Reduction Products: Estriol and its derivatives.

Substitution Products: Modified glucuronide derivatives

Aplicaciones Científicas De Investigación

Pregnancy Monitoring

One of the primary applications of 16-glucuronide-estriol is in monitoring pregnancy. It serves as a biomarker for assessing estrogen production during gestation. The compound's levels in urine can indicate fetal health and placental function.

- Case Study : A direct radioimmunoassay method was developed to measure urinary levels of this compound during pregnancy. This assay demonstrated sensitivity suitable for monitoring ovulation induction therapies, such as Pergonal, showing a significant correlation between plasma estradiol and urinary estriol levels (p < 0.01) .

Hormone Replacement Therapy

Research indicates that monitoring glucuronidated estrogens like this compound can inform hormone replacement therapy protocols. Understanding the metabolism of these compounds can help optimize treatment regimens for menopausal symptoms or hormone-related disorders.

- Research Insight : Studies have shown that the glucuronidation process alters the pharmacokinetics of estriol, potentially affecting its therapeutic efficacy and safety profile .

Immunoassays

Immunoassays are pivotal in quantifying this compound in biological samples. Two notable methods include:

- Radioimmunoassay : This method utilizes antibodies raised against this compound to detect its presence in urine samples effectively .

- Chemiluminescence Immunoassay : An enhanced chemiluminescence method has been developed that provides rapid results without requiring separation steps, demonstrating high precision and accuracy .

| Method | Advantages | Limitations |

|---|---|---|

| Radioimmunoassay | High sensitivity; established technique | Requires radioisotopes; longer processing time |

| Chemiluminescence Immunoassay | Rapid results; no separation needed | Potential interference from other substances |

Metabolic Pathways and Toxicology

Understanding the metabolic pathways involving this compound is crucial for evaluating its safety and potential toxicological effects. Glucuronidation enhances water solubility, facilitating excretion through kidneys, which is vital for detoxifying endogenous and exogenous compounds .

Mecanismo De Acción

16-Glucuronide-estriol acts as a prodrug of estriol. It is converted to estriol by the enzyme β-glucuronidase in tissues that express this enzyme, such as the mammary gland. Estriol then binds to estrogen receptors, enters the nucleus of target cells, and regulates gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that mediate the effects of estriol .

Comparación Con Compuestos Similares

- Estriol 3-glucuronide

- Estriol 17-glucuronide

- Estrone glucuronide

- Estradiol glucuronide

Comparison: 16-Glucuronide-estriol is unique due to its specific glucuronidation at the 16α position, which distinguishes it from other glucuronides of estriol. This positional specificity affects its metabolic pathway and biological activity. Unlike estriol 3-glucuronide and estriol 17-glucuronide, this compound is more prevalent in the urine of pregnant women and serves as a more reliable biomarker for monitoring pregnancy .

Actividad Biológica

16-Glucuronide-estriol, also known as estriol 16-glucuronide, is a significant metabolite of estriol, a naturally occurring estrogen primarily produced during pregnancy. The compound is formed through the process of glucuronidation, which enhances the water solubility of steroids, facilitating their excretion through urine. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential therapeutic implications.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a steroid glucosiduronic acid. The glucuronic acid moiety is attached to the 16-hydroxyl group of estriol, significantly altering its solubility and biological activity compared to its parent compound.

Metabolic Pathways

The metabolism of estriol involves several enzymatic processes, including hydroxylation and glucuronidation. Estriol is primarily metabolized in the liver, where it undergoes conjugation with glucuronic acid to form this compound. This process not only aids in detoxification but also modulates the bioavailability of estrogens in the body.

Table 1: Comparison of Estriol and Its Glucuronides

| Compound | Molecular Formula | Solubility | Biological Role |

|---|---|---|---|

| Estriol | C18H24O3 | Low | Natural estrogen |

| Estriol 16-glucuronide | C24H32O9 | High | Urinary metabolite; detoxification |

| Estriol 3-glucuronide | C24H32O9 | High | Urinary metabolite; detoxification |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Estrogenic Activity : As a metabolite of estriol, this compound retains some estrogenic properties. It can bind to estrogen receptors, influencing various physiological processes such as reproductive health and bone density maintenance.

- Detoxification : The glucuronidation process significantly increases the water solubility of estriol, facilitating its excretion via the kidneys. This detoxification pathway is crucial for eliminating excess hormones from the body and maintaining hormonal balance.

- Pharmacokinetics : Studies have shown that the uptake of steroid glucuronides into hepatocytes follows Michaelis-Menten kinetics, indicating a saturable transport mechanism that may vary between sexes and physiological states .

Case Studies and Research Findings

Several studies have investigated the pharmacological implications of this compound:

- A study published in Acta Endocrinologica examined the metabolic fate of estriol in isolated rat livers, demonstrating that glucuronidation plays a vital role in regulating estrogen levels in circulation .

- Another study focused on the characterization of steroid glucuronides' uptake into hepatocytes, revealing that both male and female rat hepatocytes show linear uptake for estriol derivatives including 16-glucuronide .

Table 2: Key Research Findings on this compound

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYGGFDZJFIDPU-JRSYHJKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939935 | |

| Record name | Estriol 16-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estriol-16-Glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1852-50-2 | |

| Record name | Estriol 16-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol-16alpha-(beta-D-glucuronide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol 16-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol 16alpha -(beta -D-glucuronide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estriol-16-Glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.